4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis details for this compound are not available, similar compounds have been synthesized via multi-step protocols. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .作用机制
Target of Action
Similar compounds have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a member of the serine/threonine protein kinases and plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
Similar compounds have shown significant inhibitory activity against pak4 . The inhibition of PAK4 can lead to the suppression of cell growth and the induction of apoptosis .
Biochemical Pathways
Pak4, a potential target of this compound, is a key effector of the rho family gtpases rac and cdc42 . These proteins are involved in various cellular processes, including cell growth, apoptosis, and cytoskeleton regulation .
Result of Action
Similar compounds have displayed potent antiproliferative activity against certain cell lines and inhibited cell cycle distribution, migration, and invasion .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 4-chlorobenzenamine with 1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one to form 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one. This intermediate is then reacted with 2-amino-3-bromopyridine to form 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one, which is then reacted with carbon disulfide to form the final product, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione.", "Starting Materials": ["4-chlorobenzenamine", "1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one", "2-amino-3-bromopyridine", "carbon disulfide"], "Reaction": ["Step 1: Reaction of 4-chlorobenzenamine with 1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one in the presence of a suitable solvent and catalyst to form 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one.", "Step 2: Reaction of 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one with 2-amino-3-bromopyridine in the presence of a suitable solvent and catalyst to form 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one.", "Step 3: Reaction of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one with carbon disulfide in the presence of a suitable solvent and catalyst to form the final product, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione."] } | |
CAS 编号 |
689266-60-2 |
分子式 |
C24H28ClN5OS |
分子量 |
470.03 |
IUPAC 名称 |
1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChI 键 |
FXZBJRMVDVSDDX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。